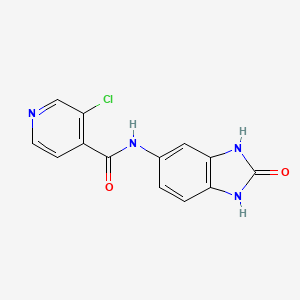![molecular formula C12H17ClN4O3S B7580196 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine, also known as CSPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CSPC is a synthetic compound that belongs to the class of pyridine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. This compound has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine is its broad spectrum of pharmacological activity, which makes it a potential candidate for the treatment of a wide range of diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific enzymes and proteins that this compound inhibits, which could lead to the development of more targeted therapeutic agents. Finally, further studies could be conducted to evaluate the safety and efficacy of this compound in vivo, which could pave the way for its clinical use in the future.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been found to exhibit promising pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. While this compound has several advantages, such as its broad spectrum of pharmacological activity, it also has limitations, such as its low solubility in water. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine can be synthesized by reacting 4-chloro-3-nitropyridine with piperidine-3-carboxylic acid, followed by reduction with hydrogen gas and then sulfonation with sulfuric acid. This process yields this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been shown to have an inhibitory effect on the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body.
Propiedades
IUPAC Name |
3-chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3S/c13-11-7-15-4-3-10(11)12(18)17-5-1-2-9(8-17)6-16-21(14,19)20/h3-4,7,9,16H,1-2,5-6,8H2,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQVHTNWZOKPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)Cl)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)